L-LEUCINE, N-ACETYL (D10)

Catalog No.
S1891046
CAS No.
M.F
M. Wt
183.3
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-LEUCINE, N-ACETYL (D10)

Product Name

L-LEUCINE, N-ACETYL (D10)

Molecular Weight

183.3

L-Leucine, N-acetyl (D10) is a deuterated derivative of the amino acid leucine, specifically modified by the addition of an acetyl group to its nitrogen. The molecular formula for L-Leucine, N-acetyl (D10) is C8H15D10NO3C_8H_{15}D_{10}NO_3, with a molecular weight of approximately 173.21 g/mol. This compound is notable for its isotopic labeling, where hydrogen atoms in the leucine structure are replaced by deuterium, making it useful in various biochemical and metabolic studies due to its distinct mass characteristics compared to non-deuterated forms .

Typical of amino acids and their derivatives:

  • Oxidation: The compound can be oxidized to form keto acids.
  • Reduction: It can undergo reduction reactions to yield corresponding alcohols.
  • Substitution: The amino group can engage in substitution reactions, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

L-Leucine, N-acetyl (D10) exhibits significant biological activity primarily related to its role as a branched-chain amino acid. It is involved in protein synthesis and is known to influence metabolic pathways associated with muscle growth and repair. Its deuterated form allows researchers to trace metabolic processes more effectively, particularly in studies examining protein turnover and amino acid metabolism under different physiological conditions .

The synthesis of L-Leucine, N-acetyl (D10) typically involves:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in leucine with deuterium gas under controlled conditions.
  • Acetylation Reaction: Following the deuteration, the compound undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen atom.

These methods require careful optimization of reaction conditions such as temperature and pressure to maximize yield and purity .

L-Leucine, N-acetyl (D10) has several applications:

  • Metabolic Studies: Used as a tracer in metabolic research to study amino acid metabolism.
  • Pharmaceutical Research: Investigated for potential therapeutic effects related to muscle recovery and metabolic disorders.
  • Nutritional Science: Assessed for its role in dietary supplements aimed at enhancing athletic performance and muscle mass .

Studies involving L-Leucine, N-acetyl (D10) have focused on its interactions within metabolic pathways, particularly those involving branched-chain amino acids. It serves as a substrate for enzymes involved in leucine catabolism, influencing pathways that produce energy-rich metabolites such as acetoacetate and acetyl-CoA. Research also indicates that it can modulate protein synthesis rates in response to dietary intake and exercise .

L-Leucine, N-acetyl (D10) shares similarities with other compounds derived from leucine or its analogs. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-LeucineC6H13NO2C_6H_{13}NO_2Non-deuterated form; essential amino acid.
N-Acetyl-L-leucineC8H15NO3C_8H_{15}NO_3Acetylated form without deuteration; used therapeutically for vertigo .
DL-Leucine-d10C6H3D10NO2C_6H_{3}D_{10}NO_2Racemic mixture; used similarly in metabolic studies.
L-Leucine-C-d10C6H13D10NO2C_6H_{13}D_{10}NO_2Another isotopically labeled variant; used for similar research purposes .

L-Leucine, N-acetyl (D10) is unique due to its specific combination of deuteration and acetylation, which enhances its utility in tracing metabolic processes while retaining the biological functions associated with leucine derivatives.

Chemical Synthesis Strategies for Deuterated Acetyl-Leucine

The synthesis of L-Leucine, N-Acetyl (D10) represents a specialized area of isotopic chemistry that requires sophisticated methodologies to achieve high deuterium incorporation and structural integrity [1] [2]. This deuterated derivative of acetyl-leucine serves as a valuable tool in biochemical research and metabolic studies due to its distinct mass characteristics compared to non-deuterated forms [3].

Catalytic Deuteration Techniques

Catalytic deuteration represents one of the most efficient approaches for incorporating deuterium atoms into amino acid structures [1] [4]. The site-selective deuteration of amino acids through dual-protein catalysis has emerged as a particularly promising technique, where aminotransferase enzymes can facilitate hydrogen-deuterium exchange at specific carbon positions [1] [5]. Recent studies have demonstrated that dual-protein systems, utilizing enzymes such as aminotransferase paired with partner proteins, can achieve both carbon-alpha and carbon-beta deuterium incorporation with exceptional selectivity [1] [5].

The catalytic transfer deuteration methodology offers significant advantages over traditional gas-phase deuteration processes [6]. These transfer methods utilize deuterium sources such as deuterium oxide, deuterated alcohols, and deuterated formic acid derivatives under mild reaction conditions [6]. Iridium-catalyzed transfer deuteration systems have shown particular efficacy, utilizing deuterium oxide as both reaction solvent and deuterium source in the presence of formic acid derivatives [6].

For leucine derivatives specifically, the deuteration process can achieve deuterium incorporation levels exceeding 95% at the alpha position and 84-93% at beta positions when optimized conditions are employed [5] [7]. The reaction conditions typically involve deuterium oxide as the deuterium source, with pyridoxal phosphate as a cofactor and sodium phosphate buffer systems maintained at physiological pH levels [5] [7].

Table 1: Catalytic Deuteration Efficiency for Amino Acid Derivatives

Amino Acid SubstrateAlpha Position Deuteration (%)Beta Position Deuteration (%)Reaction Time (hours)
L-Leucine9586-932-4
L-Isoleucine95932-4
L-Valine88-9988-992-4
L-Phenylalanine95674-6

Data compiled from enzymatic deuteration studies [5] [7]

Enzymatic Acetylation Approaches with Deuterated Precursors

Enzymatic acetylation methodologies provide a biocatalytic route for synthesizing deuterated acetyl-leucine derivatives with high stereoselectivity and minimal side product formation [8] [9]. The enzymatic approach typically involves the use of acetyltransferase enzymes that catalyze the transfer of deuterated acetyl groups from deuterated acetyl coenzyme A to the amino group of deuterated leucine substrates [9].

The mechanism of enzymatic acetylation follows a direct attack pathway where the nucleophilic amino group of the leucine substrate attacks the electrophilic carbonyl carbon of the deuterated acetyl donor molecule [9]. This process is facilitated by the enzyme's active site architecture, which positions the substrate and cofactor in optimal orientation for efficient acetyl transfer [9].

Pyridoxal phosphate-dependent enzymes have shown remarkable versatility in facilitating deuterium incorporation into amino acid structures [8] [10]. These enzymes operate through quinonoid intermediate formation, enabling precise control over isotope exchange reactions [10]. The alpha-proton isotope exchange mechanism involves the formation of a covalent enzyme-substrate complex, followed by abstraction of the alpha-hydrogen and subsequent deuterium incorporation from the surrounding deuterated medium [10].

Recent biocatalytic developments have demonstrated the feasibility of preparative-scale deuteration reactions using clarified cell lysate systems [5] [7]. These systems provide cost-effective alternatives to purified enzyme preparations while maintaining high catalytic efficiency and deuterium incorporation rates [5] [7]. The clarified lysate approach has achieved deuterium incorporation levels of 95% at alpha positions and 84-93% at beta positions for leucine substrates under optimized conditions [5] [7].

Purification and Enrichment Protocols

Chromatographic Separation of Isotopomers

Chromatographic separation of deuterated isotopomers requires specialized techniques that exploit the subtle differences in physical and chemical properties between isotopic variants [11] [12] [13]. High-performance liquid chromatography systems equipped with specialized stationary phases have proven effective for resolving deuterated amino acid derivatives from their non-deuterated counterparts [11] [13].

Gas chromatographic separation methods have demonstrated superior resolution for a broad range of isotopic compounds, with deuterium-substituted aliphatic groups showing greater inverse isotope effects on retention compared to aromatic substituents [12]. The separation efficiency is influenced by the stationary phase polarity, with nonpolar phases often exhibiting inverse isotope effects where heavier isotopic compounds elute earlier than lighter counterparts [12].

Ion-pair reverse-phase high-performance liquid chromatography has shown particular effectiveness for separating deuterated amino acid derivatives [13]. This technique utilizes the differential interaction between isotopomers and the mobile phase components, resulting in baseline separation of partially deuterated compounds [14] [15]. The degree of deuteration significantly influences the chromatographic behavior, with higher deuteration levels generally resulting in greater retention time differences [15].

Table 2: Chromatographic Separation Parameters for Deuterated Compounds

Stationary Phase TypeSeparation FactorResolutionAnalysis Time (min)
Polydimethylsiloxane1.05-1.121.2-1.815-25
Phenyl-substituted phases1.08-1.151.5-2.220-30
Ionic liquid phases1.12-1.201.8-2.525-35
Chiral stationary phases1.05-1.251.2-2.830-45

Compiled from isotopologue separation studies [11] [12]

Advanced liquid chromatography-electrospray ionization-tandem mass spectrometry methods have been developed for simultaneous determination of isotopic enrichment and structural integrity [2] [16]. These approaches utilize multiple reaction monitoring techniques to quantify the isotopic composition of deuterated compounds with high precision and accuracy [2] [16]. The method involves recording full-scan mass spectra, extracting isotopic ions, and calculating isotopic enrichment through integration of peak areas [2].

Crystallization-Based Isotope Enrichment

Crystallization-based isotope enrichment represents a complementary purification strategy that exploits differences in crystallization behavior between isotopic variants [17] [18] [19]. The recrystallization process can effectively separate deuterated compounds from protiated impurities through selective crystallization from appropriate solvent systems [17] [20].

The effectiveness of crystallization-based enrichment depends on several critical parameters including solvent selection, temperature gradients, and crystallization kinetics [18] [19]. Deuterated solvents are often employed to minimize hydrogen-deuterium exchange during the purification process, thereby preserving the isotopic integrity of the target compound [17] [20].

Solid-phase extraction techniques serve as valuable preparatory steps before crystallization-based enrichment [21] [22] [23]. These methods utilize differences in affinity between deuterated and non-deuterated compounds for various stationary phases [22] [23]. The extraction process typically involves four sequential steps: conditioning of the solid phase, sample loading, washing to remove interfering compounds, and elution of the target deuterated species [22] [23].

Cation exchange resin-based purification has shown particular utility for amino acid derivatives, providing effective separation based on charge-state differences that may arise from isotopic substitution [16] [24]. The resin-based approach offers advantages including high recovery rates (typically 78-98%), good reproducibility, and minimal ion suppression effects [16].

Table 3: Crystallization-Based Enrichment Efficiency

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)Crystallization Time (hours)
Deuterated methanol/water85-9096-9875-8512-24
Deuterated ethanol/acetone80-8894-9770-8018-36
Deuterated acetonitrile/water88-9297-9980-908-16
Mixed deuterated alcohols82-8995-9872-8224-48

Data from isotope enrichment crystallization studies [17] [18] [19]

The isotopic purity determination following crystallization-based enrichment requires sophisticated analytical approaches [25] [26]. Mass spectrometry-based methods provide the most accurate assessment of isotopic composition, with recent developments in nominal mass instrumentation making such analyses more accessible for quality control applications [25] [26]. These methods involve comparison of measured isotope distributions with calculated theoretical distributions for various enrichment levels, utilizing linear regression analysis to determine the optimal fit [25].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for confirming the structural integrity and deuteration sites in purified compounds [2] [27] [28]. Deuterium nuclear magnetic resonance provides direct evidence of deuterium incorporation and can distinguish between different deuteration patterns within the molecular structure [27] [28]. The technique is particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis is limited by weak residual proton signals [27].

High-Resolution Mass Spectrometry for Deuterium Distribution Analysis

High-resolution mass spectrometry represents the gold standard for deuterium distribution analysis in L-leucine, N-acetyl (D10) [1] [2]. The compound exhibits a characteristic mass shift of M+10 compared to its non-deuterated analog, with the deuterated form displaying a molecular weight of 183.3 grams per mole versus 173.21 grams per mole for the standard compound [3] [4]. This substantial mass difference enables precise identification and quantification of deuterium incorporation levels.

Modern high-resolution mass spectrometers demonstrate exceptional capability in resolving isotopic envelopes, with mass accuracy typically achieving better than 1 parts per million [1]. The deuterated compound generates distinctive fragmentation patterns that maintain structural similarity to the non-deuterated analog while providing unique mass spectral signatures [5]. These fragmentation patterns serve dual purposes: confirming molecular structure and verifying the extent of deuterium incorporation across different molecular regions.

Electrospray ionization mass spectrometry has proven particularly effective for amino acid isotope ratio determinations, requiring less than 50 nanomoles of sample for accurate measurements [2]. The technique achieves sufficient resolution to minimize spectral overlap between the primary molecular ion and isotopically important peaks, ensuring reliable quantitative analysis. Research demonstrates linear isotope dilution curves with correlation coefficients exceeding 0.993, enabling detection and quantification of deuterated isotopomers at concentrations as low as 0.85 mole percent [2].

Table 1: High-Resolution Mass Spectrometry Parameters for L-LEUCINE, N-ACETYL (D10)

ParameterValueAnalytical Significance
Mass ShiftM+10 (compared to non-deuterated)Enables isotope ratio measurements
Base PeakMolecular ion [M+H]+Primary identification ion
Fragmentation PatternSimilar to non-deuterated analogStructural confirmation
Isotope PatternCharacteristic D10 distributionDeuterium incorporation verification
Detection SensitivityEnhanced due to mass differenceQuantitative analysis capability

Quantitative Isotope Ratio Measurements

Quantitative isotope ratio mass spectrometry provides unparalleled precision for deuterium content determination in L-leucine, N-acetyl (D10) [6] [7]. This technique exploits the substantial mass difference between hydrogen and deuterium nuclei to achieve isotopic enrichment measurements with precision approaching ±0.01 percent [2]. The methodology requires careful optimization of instrumental parameters, including ion optics tuning and scan rate selection, to maximize signal-to-noise ratios for accurate quantification.

The isotope ratio measurement process involves multiple analytical considerations. Background correction procedures prove essential for eliminating interference from naturally occurring isotopes and instrumental artifacts [7]. Calibration protocols utilize certified reference materials with known deuterium content to establish linear response relationships across relevant concentration ranges. Quality control measures include replicate analyses and inter-laboratory comparisons to validate measurement accuracy and precision.

Gas chromatography coupled with isotope ratio mass spectrometry enables compound-specific deuterium analysis following derivatization procedures [8]. This approach provides spatial resolution for deuterium distribution within the molecular framework, identifying preferential incorporation sites and quantifying regional isotopic enrichment. The technique achieves detection limits in the parts-per-million range while maintaining excellent selectivity for deuterated species [7].

Table 2: Quantitative Isotope Ratio Measurement Capabilities

MethodSensitivitySpecificityQuantitative CapabilityTypical Precision
High-Resolution MSHighExcellentYes±0.1%
Isotope Ratio MSVery HighExcellentYes±0.01%
Quantitative 1H NMRMediumGoodYes±1%
13C NMR with D-decouplingMedium-HighExcellentYes±0.5%
GC-MS AnalysisHighGoodYes±0.5%

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Signature Alterations from Deuteration

Proton nuclear magnetic resonance spectroscopy of L-leucine, N-acetyl (D10) reveals characteristic signature alterations resulting from extensive deuteration [9] [10]. The compound exhibits dramatically simplified spectra compared to non-deuterated analogs, with most proton signals eliminated due to isotopic substitution [11]. Residual proton signals, primarily from the acetyl group and any exchangeable positions, appear as simplified multipets with reduced coupling complexity [12].

Deuterium substitution produces measurable isotope effects on remaining proton chemical shifts, typically manifesting as upfield shifts ranging from 0.01 to 0.03 parts per million per deuterium atom [13] [14]. These isotope-induced chemical shift changes provide diagnostic information regarding deuterium incorporation patterns and molecular conformation. The magnitude of these effects depends on the proximity of deuterium atoms to observed protons and the electronic environment of the substitution sites [13].

Selective deuteration strategies enable enhanced spectral resolution for specific molecular regions [15] [11]. By maintaining protonation at strategic positions while deuterating the remainder of the molecule, researchers achieve improved signal-to-noise ratios and reduced spectral complexity. This approach proves particularly valuable for studying protein dynamics and molecular interactions, where selective labeling provides site-specific information without global signal suppression [10] [11].

Relaxation time measurements reveal significant alterations in spin-lattice relaxation for deuterated versus protonated species [9]. Deuterated carbons exhibit substantially longer relaxation times due to reduced dipolar coupling efficiency, requiring modified acquisition parameters for optimal signal detection [16]. These relaxation differences necessitate careful experimental design to ensure quantitative accuracy in comparative studies.

¹³C Nuclear Magnetic Resonance Analysis of Carbon-Deuterium Coupling

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding carbon-deuterium coupling patterns in L-leucine, N-acetyl (D10) [16] [17]. Deuterated carbon atoms exhibit characteristic coupling multipets that reflect the number of attached deuterium nuclei: 1:1:1 triplets for CD groups, 1:2:3:2:1 quintets for CD₂ groups, and 1:3:6:7:6:3:1 septets for CD₃ groups [18] [19]. These coupling patterns enable unambiguous identification of deuteration sites and quantification of isotopic incorporation levels.

Carbon-deuterium coupling constants typically range from 20 to 25 hertz, approximately one-sixth the magnitude of corresponding carbon-proton couplings [18] [20]. This relationship reflects the reduced gyromagnetic ratio of deuterium compared to hydrogen, providing predictable coupling constant values for structural assignment purposes. Long-range carbon-deuterium couplings, observable over three to four bonds, offer additional structural information for complex molecular systems [21].

Deuterium isotope effects on carbon-13 chemical shifts provide complementary analytical information [17] [21]. These effects typically manifest as upfield shifts for carbons in proximity to deuteration sites, with magnitudes reaching 0.24 to 0.44 parts per million for directly bonded carbons [13] [21]. The additive nature of these effects enables quantitative correlation between deuterium incorporation levels and observed chemical shift changes.

Specialized pulse sequences optimize carbon-13 detection for deuterated compounds [22]. Conventional proton decoupling protocols prove inadequate for deuterated species due to altered relaxation mechanisms and coupling patterns [16]. Modified acquisition parameters, including extended relaxation delays and deuterium decoupling sequences, ensure complete signal recovery and accurate intensity measurements [23] [24].

Table 3: Carbon-13 Nuclear Magnetic Resonance Coupling Patterns

Deuteration PatternCoupling MultiplicityIntensity RatioTypical J(CD) Value
CDTriplet1:1:121-23 Hz
CD₂Quintet1:2:3:2:121-23 Hz
CD₃Septet1:3:6:7:6:3:121-23 Hz

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

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